4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide - 2034383-42-9

4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2493415
CAS Number: 2034383-42-9
Molecular Formula: C20H28N4O2S2
Molecular Weight: 420.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-diabetic activity: Several abstracts describe pyrazole derivatives attached to sugar moieties exhibiting anti-diabetic properties. []
  • Anti-inflammatory activity: Inhibition of transforming growth factor beta (TGF-beta) type I receptor (ALK5) is a known strategy for treating fibrotic diseases, and compounds containing pyrazole rings have shown promise in this area. []
  • Anticancer activity: Several studies investigate the anticancer properties of compounds containing pyrazole, piperidine, and benzenesulfonamide groups. [, , , ]
  • Antimicrobial activity: Various derivatives of pyrazole and related heterocycles have been synthesized and screened for antimicrobial activities. [, , ]
  • Positive allosteric modulation of mGluRs: Compounds with similar structures have been shown to potentiate mGluR responses, offering potential therapeutic benefits. []

Rimonabant (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide)

  • Compound Description: Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist. It was previously investigated for potential treatment of obesity and related metabolic disorders, but its use was discontinued due to serious psychiatric side effects. []
  • Relevance: Rimonabant shares structural similarities with the target compound, particularly the presence of a pyrazole ring and a piperidine ring system. Notably, research on Rimonabant led to the synthesis of derivatives where the N-piperidinyl ring was replaced with 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl rings, aiming to improve metabolic resistance and reduce lipophilicity. This modification strategy highlights the structural relationship between compounds containing piperidine and tetrahydro-2H-pyranyl moieties. []

1-(2-Bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

  • Compound Description: This compound emerged during the development of improved positron emission tomography (PET) radioligands for imaging brain CB1 receptors. It exhibited high affinity (Ki = 15.7 nM) and selectivity for binding to CB1 receptors. []
  • Relevance: Compound 9n is structurally related to 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide through the presence of a pyrazole core and an N-substituted amide sidechain. This highlights the shared chemical space between these compounds and their potential relevance to CB1 receptor interactions. []

1-(2-Bromophenyl)-N-(4-(4-cyanotetrahydro-2H-pyranyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

  • Compound Description: Developed alongside 9n, compound 9m displayed high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO) (Ki = 29 nM). This dual affinity is notable, as TSPO is structurally unrelated to CB1 receptors. []
  • Relevance: Compound 9m is structurally analogous to 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, featuring a pyrazole ring system and incorporating a tetrahydro-2H-pyranyl moiety within its structure. The differing affinities of 9m for CB1 and TSPO highlight the potential for subtle structural variations within this chemical class to influence target selectivity. []

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a potent B-cell lymphoma-2 (Bcl-2) inhibitor utilized in treating hematologic malignancies. Metabolic studies in humans identified various oxidative metabolites, including M27, a unique and prominent metabolite in humans. []
  • Relevance: While Venetoclax itself does not directly mirror the structure of the target compound, its oxidative metabolite, M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide), contains a tetrahydropyran ring system, linking it structurally to 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. The presence of a tetrahydropyran moiety in a clinically relevant drug emphasizes the potential for this structural feature in medicinal chemistry. []
  • Compound Description: VNO and VHA are oxidative impurities identified during the synthesis of venetoclax. VNO can undergo a [, ] Meisenheimer rearrangement to form VHA. []
  • Relevance: Both VNO (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide) and VHA (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide) share a core structure with venetoclax, including the tetrahydropyran ring system. This further emphasizes the prevalence and potential significance of this structural motif in medicinal chemistry, connecting these impurities to 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide based on this shared feature. []

Properties

CAS Number

2034383-42-9

Product Name

4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

4-pyrazol-1-yl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide

Molecular Formula

C20H28N4O2S2

Molecular Weight

420.59

InChI

InChI=1S/C20H28N4O2S2/c25-28(26,20-4-2-19(3-5-20)24-11-1-10-21-24)22-16-17-6-12-23(13-7-17)18-8-14-27-15-9-18/h1-5,10-11,17-18,22H,6-9,12-16H2

InChI Key

CSSWDQMTVRVRBB-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCSCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.